N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide
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Overview
Description
N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide typically involves multiple steps, starting with the preparation of the indole and oxazole precursors. One common method involves the reaction of 1H-indole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-amine in the presence of a base such as triethylamine to form the desired compound. The reaction conditions usually involve refluxing in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (bromine, iodine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of N-(1H-indol-5-yl)-3,5-dimethyl-1,2-oxazole-4-amine.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The indole ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their non-competitive inhibition of α-glucosidase.
N-[2-(1H-indol-5-yl)-butyl]-4-sulfamoyl-benzamide: Studied for its potential as a carbonic anhydrase inhibitor.
Uniqueness
N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide is unique due to its combination of an indole ring, oxazole ring, and sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(1H-indol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-13(9(2)19-15-8)20(17,18)16-11-3-4-12-10(7-11)5-6-14-12/h3-7,14,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYRUNDEZKXYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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